3-(Cyclopropylthio)propan-1-ol

Overview

Description

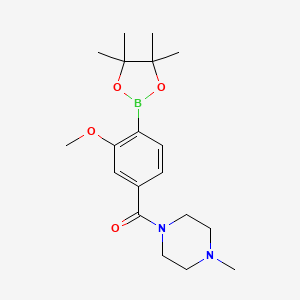

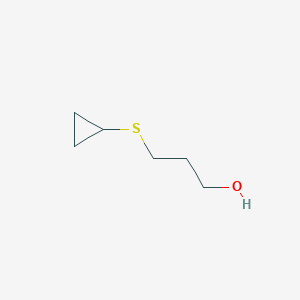

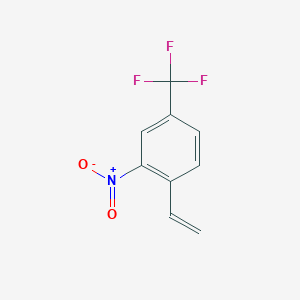

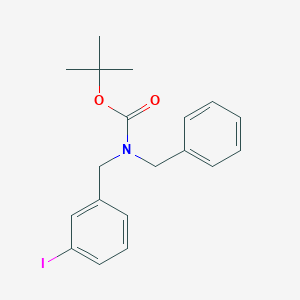

3-(Cyclopropylthio)propan-1-ol is a chemical compound with the formula C6H12OS and a molecular weight of 132.22 . It is used for research purposes and is not intended for food, drug, household, or other uses .

Molecular Structure Analysis

The molecular structure of 3-(Cyclopropylthio)propan-1-ol is represented by the formula C6H12OS . It consists of a cyclopropyl group (a three-membered carbon ring) attached to a sulfur atom, which is in turn attached to a three-carbon chain ending in a hydroxyl group (an -OH group) .Scientific Research Applications

Chemical Looping Approach for Propan-1-ol Production

A novel chemical looping method has been investigated for the production of propan-1-ol from propylene. This process involves silver- and gold-based catalysts supported on SrFeO3−δ perovskite. The catalysts exhibit up to 70–80% selectivity towards propan-1-ol at temperatures between 260–300 °C, with minimal formation of the secondary alcohol, propan-2-ol .

Catalyst Development

The development of catalysts for the selective oxidation of propylene to propan-1-ol is a significant challenge in heterogeneous catalysis. The research focuses on silver-based catalysts on metal oxide supports, which have been widely investigated for their selectivity towards C3 oxygenates .

Environmental Impact

The chemical looping approach for propan-1-ol production is environmentally significant as it aims to replace the chlorohydrin and hydroperoxide processes, which have environmental and economic drawbacks .

Industrial Applications

Propan-1-ol is a valuable chemical in the industry, used as a solvent and in the synthesis of other chemicals. The efficient production of propan-1-ol through this novel method could have substantial industrial implications .

Analytical Chemistry

In analytical chemistry, propan-1-ol can be used as a solvent for the preparation of samples and reagents. Its properties make it suitable for various analytical techniques .

Fermentation Processes

Propan-1-ol forms naturally in small amounts during many fermentation processes. Understanding its formation can help in optimizing fermentation conditions for desired outcomes .

Pharmaceutical Research

In pharmaceutical research, propan-1-ol may be used as an intermediate in the synthesis of more complex molecules, potentially leading to the development of new drugs .

Material Science

The properties of propan-1-ol can be leveraged in material science, particularly in the synthesis and modification of materials that require specific organic solvents .

Safety and Hazards

While specific safety and hazard information for 3-(Cyclopropylthio)propan-1-ol is not available, general safety measures for handling chemicals should be followed. This includes avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from sources of ignition .

Mechanism of Action

Target of Action

It’s structurally similar to propan-1-ol , which is known to have antimicrobial properties . It’s plausible that 3-(Cyclopropylthio)propan-1-ol may interact with similar targets, such as microbial cell membranes.

Mode of Action

Propan-1-ol, a structurally related compound, is known to exert its antimicrobial effects by disrupting the cell membrane and denaturing proteins within the cell

Biochemical Pathways

Propan-1-ol, a related compound, is involved in propanoate metabolism . It’s plausible that 3-(Cyclopropylthio)propan-1-ol may also interact with similar metabolic pathways, but this requires further investigation.

Result of Action

Based on the known effects of propan-1-ol, it’s plausible that 3-(cyclopropylthio)propan-1-ol may exert antimicrobial effects by disrupting microbial cell membranes and denaturing proteins .

properties

IUPAC Name |

3-cyclopropylsulfanylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c7-4-1-5-8-6-2-3-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDKCBRSFPCUPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1SCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclopropylsulfanyl)propan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol](/img/structure/B1406423.png)

![2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1406428.png)